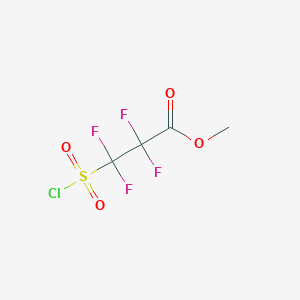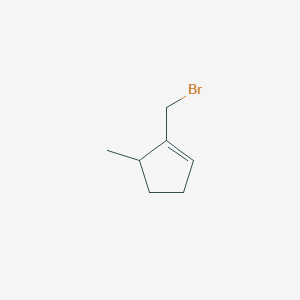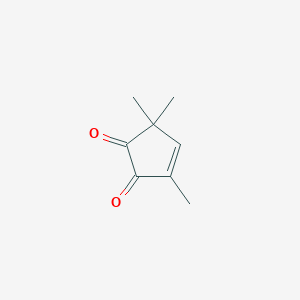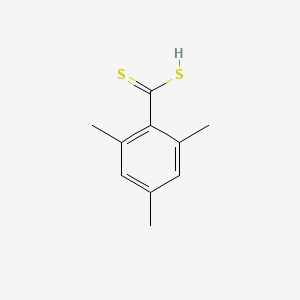
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorosulfonyl group and multiple fluorine atoms, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a suitable precursor with chlorosulfonic acid. One common method includes the reaction of a fluorinated ester with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity with nucleophiles.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of biologically active compounds.
Uniqueness
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the presence of multiple fluorine atoms, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and high reactivity .
Propriétés
Numéro CAS |
77705-96-5 |
|---|---|
Formule moléculaire |
C4H3ClF4O4S |
Poids moléculaire |
258.58 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C4H3ClF4O4S/c1-13-2(10)3(6,7)4(8,9)14(5,11)12/h1H3 |
Clé InChI |
PZBFHFXIAGWAER-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)S(=O)(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)

methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)




![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)



